Methyl 3,4-dibromo-2-fluorophenylacetate
Description
Methyl 3,4-dibromo-2-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at positions 3 and 4, a fluorine atom at position 2, and a methyl ester group. Its molecular formula is C₉H₇Br₂FO₂, with a molecular weight of 356.96 g/mol.
Properties
CAS No. |
1806307-58-3 |
|---|---|
Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 2-(3,4-dibromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-7(13)4-5-2-3-6(10)8(11)9(5)12/h2-3H,4H2,1H3 |
InChI Key |
WWHUOWGGMUENIB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)Br)F |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ester Group |
|---|---|---|---|---|---|
| Methyl 3,4-dibromo-2-fluorophenylacetate | Not reported | C₉H₇Br₂FO₂ | 356.96 | Br: 3,4; F: 2 | Methyl |
| Ethyl 2,4-dibromo-3-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | 370.98 | Br: 2,4; F: 3 | Ethyl |
| Sandaracopimaric acid methyl ester | Not reported | C₂₁H₃₂O₂ | 316.48 | Diterpene backbone | Methyl |
| E-Communic acid methyl ester | Not reported | C₂₁H₃₂O₂ | 316.48 | Labdane diterpene backbone | Methyl |
Key Observations :
Halogen Substitution Patterns :
- The position of halogens critically impacts electronic and steric properties. For example:
- In this compound, fluorine at position 2 (ortho to the ester) may increase steric hindrance near the ester group compared to Ethyl 2,4-dibromo-3-fluorophenylacetate, where fluorine is at position 3 (meta) .
- Bromine substituents at positions 3 and 4 (vs.
Ester Group Influence :
- The methyl ester in the target compound confers slightly higher volatility and lower molecular weight compared to the ethyl analogue. Ethyl esters generally exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .
Comparison with Diterpene Esters :
- Compounds like sandaracopimaric acid methyl ester () share the methyl ester functional group but feature complex diterpene backbones. These larger structures are associated with distinct applications, such as resin plasticity or antimicrobial activity, unlike halogenated phenylacetates, which are tailored for synthetic intermediates .
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